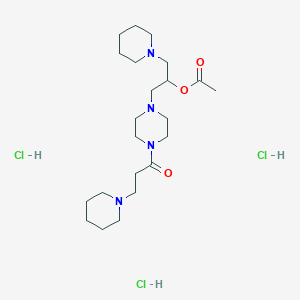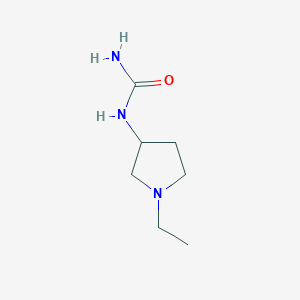
(1-Ethyl-3-pyrrolidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethyl-3-pyrrolidinyl)urea, also known as EPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
(1-Ethyl-3-pyrrolidinyl)urea acts as a competitive antagonist of the nAChR, meaning that it binds to the receptor and prevents the binding of acetylcholine, a neurotransmitter that normally activates the receptor. This blockade of the nAChR can have a variety of effects on cellular signaling and physiology, depending on the specific context of the experiment.
生化学的および生理学的効果
(1-Ethyl-3-pyrrolidinyl)urea has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. For example, (1-Ethyl-3-pyrrolidinyl)urea has been shown to inhibit the release of dopamine in the brain, suggesting that it may have potential applications in the treatment of addiction. Additionally, (1-Ethyl-3-pyrrolidinyl)urea has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer research.
実験室実験の利点と制限
One of the primary advantages of (1-Ethyl-3-pyrrolidinyl)urea is its specificity for the nAChR, which allows researchers to selectively block the receptor without affecting other signaling pathways. Additionally, (1-Ethyl-3-pyrrolidinyl)urea is relatively easy to synthesize and has a low toxicity profile, making it a valuable tool for in vitro and in vivo experiments. However, one of the limitations of (1-Ethyl-3-pyrrolidinyl)urea is its relatively short half-life, which can make it difficult to use in long-term experiments.
将来の方向性
There are a number of potential future directions for research on (1-Ethyl-3-pyrrolidinyl)urea. For example, researchers could explore the potential therapeutic applications of (1-Ethyl-3-pyrrolidinyl)urea in the treatment of addiction and cancer. Additionally, researchers could explore the use of (1-Ethyl-3-pyrrolidinyl)urea as a tool to study the function of other ion channels and receptors in the brain and other tissues. Finally, researchers could explore the use of (1-Ethyl-3-pyrrolidinyl)urea as a scaffold for the development of novel compounds with improved pharmacological properties.
合成法
(1-Ethyl-3-pyrrolidinyl)urea can be synthesized using a variety of methods, including the reaction of ethyl isocyanate with 3-pyrrolidinylamine. Other methods of synthesis have also been explored, including the use of other isocyanates and amines.
科学的研究の応用
(1-Ethyl-3-pyrrolidinyl)urea has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the primary uses of (1-Ethyl-3-pyrrolidinyl)urea is as a tool to study the function of the nicotinic acetylcholine receptor (nAChR), a protein that plays a critical role in a variety of physiological processes.
特性
CAS番号 |
19985-14-9 |
|---|---|
製品名 |
(1-Ethyl-3-pyrrolidinyl)urea |
分子式 |
C7H15N3O |
分子量 |
157.21 g/mol |
IUPAC名 |
(1-ethylpyrrolidin-3-yl)urea |
InChI |
InChI=1S/C7H15N3O/c1-2-10-4-3-6(5-10)9-7(8)11/h6H,2-5H2,1H3,(H3,8,9,11) |
InChIキー |
RPOOCEPQRXHAMR-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1)NC(=O)N |
正規SMILES |
CCN1CCC(C1)NC(=O)N |
同義語 |
(1-Ethyl-3-pyrrolidinyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



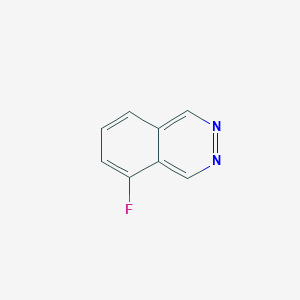
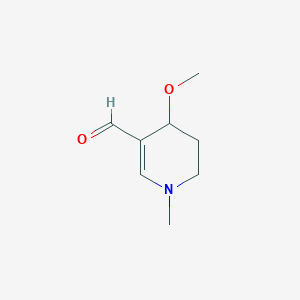
![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)
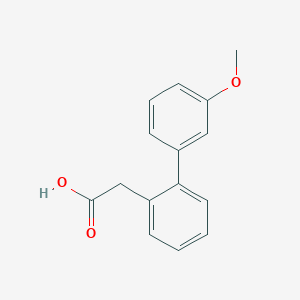
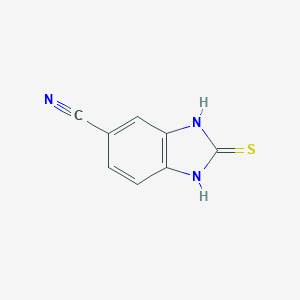
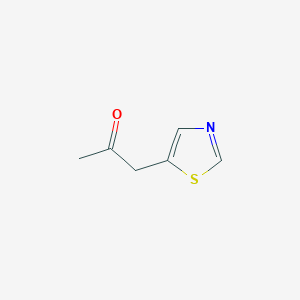
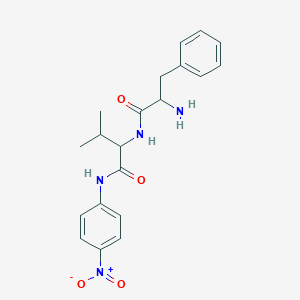
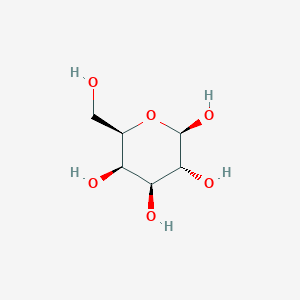
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
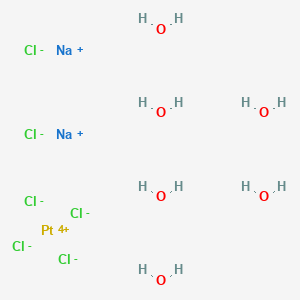
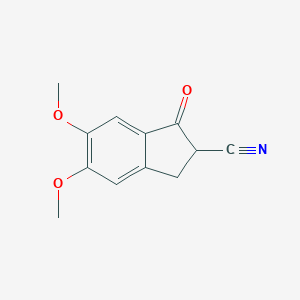
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
